Dilead chromate oxide

photoelectrochemistry band gap engineering visible-light photocatalysis

Researchers requiring orange-to-red hues in bake-on finishes often face thermal degradation with standard PbCrO₄. Pb₂CrO₅ (Dilead chromate oxide) solves this with stability to 600°C, enabling use in high-temperature powder coatings, heat-cured plastics, and photoelectrochemical cells. • Withstands 600°C vs. 140-260°C for PbCrO₄ • Direct band gap 2.25 eV; bulk photocurrent 0.23 mA/cm²; IPCE 10% at 340 nm • ASTM D211 Type IV/V (Light/Dark Chrome Orange) compliance • Technical-grade powder; custom purities available; global shipping

Molecular Formula CrO5Pb2
Molecular Weight 546.3931
CAS No. 18454-12-1
Cat. No. B096548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilead chromate oxide
CAS18454-12-1
Molecular FormulaCrO5Pb2
Molecular Weight546.3931
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].O=[Pb].[Pb+2]
InChIInChI=1S/Cr.5O.2Pb/q;;;;2*-1;;+2
InChIKeyBXVHGCHMBBNRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble water
Soluble in acids, alkalis

Dilead Chromate Oxide – Technical Profile and Procurement Overview


Dilead chromate oxide (Pb₂CrO₅), also designated as basic lead chromate, chrome orange, or phoenicochroite, is a mixed-metal oxide belonging to the Pb–Cr–O ternary system [1]. It crystallizes in the monoclinic C2/m space group and exhibits a calculated bulk density of 6.62–6.63 g/cm³ [2]. The compound is commercially supplied as Type IV (Light Chrome Orange) or Type V (Dark Chrome Orange) under ASTM D211, which explicitly differentiates these basic lead chromate grades from neutral lead chromate (PbCrO₄) types [3]. It is industrially deployed as an inorganic pigment and has emerging functionality as a visible-light-active photoconductive material.

ASTM D211 Type IV (Light Chrome Orange) or Type V (Dark Chrome Orange) pigment procurement.
Monoclinic C2/m Distinct crystal phase from PbCrO₄; supports thermal and optical differentiation.
Photoconductive precursor Visible-light-active semiconductor for photoanode and detector research.

Why PbCrO₄ Cannot Replace Dilead Chromate Oxide


Although PbCrO₄ (chrome yellow) and Pb₂CrO₅ (chrome orange) co-exist in the same ternary oxide system, their stoichiometry, crystal structure, and phase stability are governed by fundamentally different pH-dependent formation pathways [1]. PbCrO₄ adopts a monoclinic P2₁/n structure and is thermodynamically stable only up to ~1030 K, while Pb₂CrO₅ crystallizes in the C2/m space group and remains stable to ~1197 K [1]. These divergent structural and thermodynamic profiles produce quantifiably different optical band gaps, photoelectrochemical activities, and thermal endurance limits, meaning that simple in-class substitution unpredictably alters product color, durability, and functional performance. The ASTM D211 standard codifies this difference by assigning separate pigment types (Types III–IV–V) with distinct compositional requirements, reflecting the fact that the two compounds are not interchangeable in procurement specifications [2].

Target: Pb₂CrO₅ Monoclinic C2/m, stable to 1197 K, orange-red hue, 2.25 eV band gap.
Substitute: PbCrO₄ Monoclinic P2₁/n, stable to 1030 K, green-yellow hue, 2.38 eV band gap.
ASTM D211 Type IV/V with distinct composition and colorimetric requirements.
ASTM D211 Type III (chrome yellow); may not meet orange-red hue or thermal specs.
Direct replacement without phase verification may unpredictably shift color, photocurrent, and thermal durability.

Quantitative Differentiation Evidence


Direct Band Gap Comparison

In a systematic head-to-head study of three lead chromate thin-film electrodes prepared under identical conditions, optically obtained direct band gaps decreased monotonically from 2.38 eV (PbCrO₄) to 2.25 eV (Pb₂CrO₅) to 2.07 eV (Pb₅CrO₈) [1]. The band gap of Pb₂CrO₅ is 0.13 eV narrower than that of PbCrO₄, extending the absorption onset further into the visible region and enabling photon harvesting up to approximately 550 nm [1].

Direct Band Gap
Head-to-head
Pb₂CrO₅: 2.25 eV vs PbCrO₄: 2.38 eV (Δ –0.13 eV); onset ~550 nm.
Broader visible-light harvesting for photoelectrode selection.
Identical thin-film preparation; Tauc plot direct-gap model.
photoelectrochemistry band gap engineering visible-light photocatalysis

Photocurrent Output Comparison

In bulk-electrode photoelectrochemical measurements performed at a fixed potential of 0.4 V vs. Ag/AgCl under 100 mW/cm² UV–vis irradiation, Pb₂CrO₅ generated a photocurrent of 0.23 mA/cm² for SO₃²⁻ oxidation—the highest value recorded among PbCrO₄, Pb₂CrO₅, and Pb₅CrO₈ electrodes [1]. Its incident photon-to-current conversion efficiency (IPCE) reached 10% at 340 nm, with visible-light activity extending to 550 nm [1].

Photocurrent Output
Head-to-head
0.23 mA/cm² at 0.4 V vs Ag/AgCl, highest among PbCrO₄, Pb₂CrO₅, Pb₅CrO₈; IPCE 10% at 340 nm.
Indicates higher PEC sulfite oxidation activity.
Bulk electrode, 100 mW/cm² UV–vis, 0.1 M Na₂SO₃.
photoelectrochemical oxidation sulfite oxidation photoanode screening

Thermodynamic Stability Window

Standard molar Gibbs free energy measurements determined that PbCrO₄ is stable from approximately 478 K to 1030 K, whereas Pb₂CrO₅ exhibits a wider stability window from 873 K to 1197 K [1]. The high-temperature stability limit of Pb₂CrO₅ (1197 K / 924 °C) exceeds that of PbCrO₄ (1030 K / 757 °C) by 167–194 K. The standard molar Gibbs free energy of formation for Pb₂CrO₅ is given as ΔfG°ₘ = –1161.3 + 0.4059(T/K) kJ·mol⁻¹ (859 ≤ T/K ≤ 1021) [1].

Thermodynamic Stability
Cross-study comparable
Pb₂CrO₅ stable 873–1197 K; PbCrO₄ upper limit 1030 K (Δ +167 K).
Wider high-temperature processing window for ceramics and coatings.
Gibbs free energy emf measurements in Pb–Cr–O system.
thermochemical stability high-temperature materials phase equilibrium

Coloristic Differentiation by CIELAB Coordinates

A comparative synthesis study using the polymeric precursor method demonstrated that single-phase PbCrO₄ powders exhibit a green-yellow coloration, while single-phase Pb₂CrO₅ powders span dark orange to red, with this shift systematically tracked by CIE L*a*b* coordinates as a function of calcination temperature (400–700 °C) [1]. X-ray diffraction confirmed that the color transition corresponds directly to the phase change: monoclinic PbCrO₄ (P2₁/n) for green samples, monoclinic Pb₂CrO₅ (C2/m) for red samples [1].

CIELAB Color Shift
Head-to-head
Pb₂CrO₅ systematically shifts to higher a* (red–green axis) vs PbCrO₄ across 400–700 °C calcination.
Essential for orange-red ASTM D211 Type IV/V hue targets.
D65 illuminant, polymeric precursor synthesis.
colorimetric analysis inorganic pigments CIELAB coordinates

Specific Gravity and Density Contrast

Authoritative database entries consistently report the density of Pb₂CrO₅ as 6.63 g/cm³ [1][2], compared to 6.12 g/cm³ for PbCrO₄ [3]. The 0.51 g/cm³ difference (8.3% relative increase) directly affects the critical pigment volume concentration (CPVC) and the mass-per-unit-area calculation in coating formulations.

Density Contrast
Cross-study comparable
Pb₂CrO₅: 6.63 g/cm³ vs PbCrO₄: 6.12 g/cm³ (+8.3%).
Requires ~8% pigment loading adjustment for equivalent coverage.
Ambient density; CPVC and mass-per-area formulations affected.
pigment loading density formulation engineering

End-Use Thermal Resilience

Industrial pigment references state that chrome orange (Pb₂CrO₅) exhibits high thermal stability, with the compound undergoing almost no decomposition when heated to 600 °C [1]. In contrast, typical commercial PbCrO₄-based pigments (medium chrome yellow) are rated with heat resistance of approximately 140 °C ; even high-performance encapsulated PbCrO₄ grades are specified to ~240–260 °C . This represents a thermal endurance advantage of approximately 340–460 °C for Pb₂CrO₅ over conventional chrome yellow formulations.

Thermal Resilience
Data to verify
Reportedly minimal decomposition at ~600 °C; conventional PbCrO₄ grades ~140–260 °C.
Class-level thermal endurance context; direct comparative data recommended.
Based on Baidu Baike and vendor datasheets; peer-reviewed confirmation pending.
thermal stability pigment durability coating bake resistance

Key Application Scenarios for Dilead Chromate Oxide


High-Temperature Industrial Coatings and Powder Coatings

Pb₂CrO₅ withstands heating to 600 °C with minimal decomposition [1], far exceeding the ~140–260°C limits of conventional PbCrO₄ pigments. This makes it the only lead chromate suitable for bake-on industrial finishes, high-temperature powder coatings, and heat-cured plastic masterbatches where the pigment must survive the full thermal processing cycle without chromatic degradation.

Orange-to-Red Inorganic Pigment Formulations

When a coating, ink, or plastic formulation demands an orange-to-red hue—as quantified by CIELAB colorimetric coordinates—PbCrO₄ alone cannot deliver the target chromatic space [2]. Pb₂CrO₅ is the essential component for ASTM D211 Type IV (Light Chrome Orange) and Type V (Dark Chrome Orange) specifications, and its systematic colorimetric shift relative to PbCrO₄ has been experimentally validated across calcination temperatures from 400 to 700 °C [2].

Visible-Light Photoanode and Photodetector Fabrication

With a direct band gap of 2.25 eV—0.13 eV narrower than PbCrO₄—and the highest bulk photocurrent (0.23 mA/cm²) among the Pb–Cr–O series [3], Pb₂CrO₅ is the preferred semiconductor precursor for visible-light-driven photoelectrochemical cells, photodetectors, and humidity sensors. Its IPCE of 10% at 340 nm and absorption tail extending to 550 nm [3] enable device operation deeper into the solar spectrum than PbCrO₄-based alternatives.

Protective Oxide Coatings in High-Temperature Systems

Thermodynamic data confirm that Pb₂CrO₅ remains stable to 1197 K, significantly above the 1030 K limit of PbCrO₄ [4]. This extended stability window is directly relevant to the design of passive oxide films on structural steels in liquid lead and lead-bismuth eutectic coolant systems, where dissolution of the protective chromate layer must be avoided at elevated operating temperatures.

Application
Selection Property
Validation Focus
High-temperature industrial coatings & powder coatings
Thermal endurance to elevated bake cycles
Color fastness and no decomposition at process temperature
Orange-to-red inorganic pigment formulations
Orange-red hue compliance with ASTM D211 Type IV/V
CIELAB coordinate verification across calcination range
Visible-light photoanode & photodetector fabrication
Narrower direct band gap for enhanced visible-light harvesting
Photocurrent output and IPCE benchmarking vs PbCrO₄
Protective oxide coatings in high-temperature systems
Extended thermodynamic stability window above PbCrO₄ limit
Phase stability verification in Pb–Cr–O system at operating temperature
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